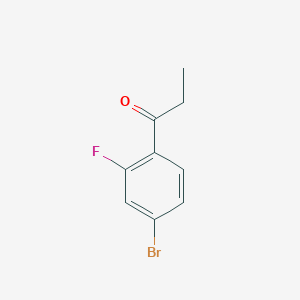

1-(4-Bromo-2-fluorophenyl)propan-1-one

Descripción general

Descripción

The compound 1-(4-Bromo-2-fluorophenyl)propan-1-one is a chemical entity that has been the subject of various studies due to its potential applications in different fields such as medicinal chemistry and materials science. The compound features a bromo and a fluoro substituent on the aromatic ring, which can significantly influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related bromo-fluorophenyl compounds typically involves multi-step organic reactions. For instance, a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was synthesized through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, involving nitration, chlorination, N-alkylation, reduction, and condensation . This demonstrates the complexity and the careful planning required to synthesize such compounds, which often require a sequence of reactions that must be carefully controlled to achieve the desired product.

Molecular Structure Analysis

The molecular structure of bromo-fluorophenyl compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of a related compound were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters were found to be consistent with X-ray diffraction (XRD) data, indicating the reliability of computational methods in predicting the structure of such compounds.

Chemical Reactions Analysis

The reactivity of bromo-fluorophenyl compounds can be influenced by the presence of the halogen atoms, which can participate in various chemical reactions. For instance, the crystal packing analysis of a related compound showed the existence of a putative halogen bond of the type C--Br⋯O, which is indicative of the potential reactivity of the bromine atom in forming halogen bonds . Such interactions are crucial in the design of crystal structures and can affect the overall chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorophenyl compounds are determined by their molecular structure and the nature of their substituents. The presence of bromine and fluorine atoms can significantly affect properties such as polarity, boiling and melting points, and solubility. For example, the compound 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was characterized by NMR and mass spectrometry, which are essential techniques for determining the physical and chemical properties of organic compounds . Additionally, the thermal stability of related compounds has been assessed using thermogravimetric analysis (TGA), providing insights into their behavior under thermal stress .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Chalcone Derivatives : The compound has been utilized in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives have interesting molecular structures characterized by various spectroscopic techniques, highlighting the compound's role in creating structurally diverse molecules (Salian et al., 2018).

Antimicrobial Activity : Derivatives of 1-(4-Bromo-2-fluorophenyl)propan-1-one have been synthesized and evaluated for their antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Nagamani et al., 2018).

Intermediate for Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, showcasing its utility in pharmaceutical chemistry (Wang et al., 2016).

Structural Characterization Techniques : The compound's structure has been characterized using various experimental techniques like FTIR, NMR, and density functional theory. Such studies contribute to our understanding of molecular properties and behaviors (Bhumannavar, 2021).

Chemical Properties and Interactions

Hirshfeld Surface Analysis : Hirshfeld surface analysis has been performed on derivatives, helping in quantifying intermolecular interactions. This analysis provides insights into the crystallography of compounds containing 1-(4-Bromo-2-fluorophenyl)propan-1-one (Atioğlu et al., 2019).

Spectroscopic and Quantum Chemical Analysis : The molecular structure, FT-IR, and NMR studies, along with quantum chemical analysis, have been conducted to understand the electronic properties and structural characteristics of its derivatives (Zaini et al., 2018).

Synthesis of Specialized Compounds

- Synthesis of Nonlinear Optical Materials : It has been used in the synthesis of novel organic nonlinear optical materials, demonstrating its potential in developing advanced photonic and electronic materials (Shruthi et al., 2017).

Safety and Hazards

Propiedades

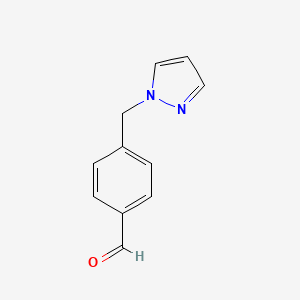

IUPAC Name |

1-(4-bromo-2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWRVSQLVIYZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594989 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-fluorophenyl)propan-1-one | |

CAS RN |

259750-61-3 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)